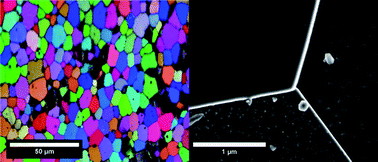Effect of crystal orientation on the segregation of aliovalent dopants at the surface of La0.6Sr0.4CoO3†
Journal of Materials Chemistry A Pub Date: 2018-05-30 DOI: 10.1039/C8TA01293H
Abstract
The effect of crystal orientation on aliovalent dopant segregation at the surface of La0.6Sr0.4CoO3 as a model perovskite oxide was investigated. La0.6Sr0.4CoO3 pellets were produced and then annealed in air at 800 °C for 2–5 hours to drive the cation segregation at the surface. To quantify the chemical state of the pellets' surface, including cation composition and secondary phase precipitates rich in Sr, the pellets were characterized by X-ray photoelectron spectroscopy and Auger electron spectroscopy. To systematically assess the correlation between crystal orientation and dopant cation segregation, selected regions at the surface of the annealed pellets were analyzed by scanning electron microscopy and electron backscatter diffraction. Investigation of more than 300 grains revealed that the area coverage of the Sr-rich precipitates on grains having a {001} orientation was more than 3 times higher compared to that on the {101} and {111} orientations. On the other hand, the number density of precipitates was very similar on each grain orientation. This grain orientation dependent behavior indicates that the exposed facet plays an important role in dopant cation segregation, especially in the growth of secondary phases, likely by altering the surface energy and charged defect concentration. The present study provides insights into the importance of atomic arrangements in determining the surface stability and cation segregation tendency on perovskite oxides.


Recommended Literature
- [1] The viridin family of steroidal antibiotics
- [2] Co3O4–C core–shell nanowire array as an advanced anode material for lithium ion batteries†
- [3] Geometrical stabilities and electronic properties of Sin (n = 12–20) clusters with rare earth holmium impurity: a density functional investigation†
- [4] A simple self-assembly route to single crystalline SnO2 nanorod growth by oriented attachment for dye sensitized solar cells
- [5] High-accuracy quantitative analysis of coal by small sample modelling algorithm based laser induced breakdown spectroscopy†
- [6] Inside front cover
- [7] Aggregation of catalytically active Ru nanoparticles to inactive bulk, monitored in situ during an allylic isomerization reaction. Influence of solvent, surfactant and stirring†
- [8] Construction of nanocage-structured heterogeneous binary metal sulfides via step-by-step confined growth for boosted lithium storage properties†
- [9] Effect of crystal orientation on the segregation of aliovalent dopants at the surface of La0.6Sr0.4CoO3†
- [10] The mannose 6-phosphate receptor targeted with porphyrin-based periodic mesoporous organosilica nanoparticles for rhabdomyosarcoma theranostics










